4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core with fluorine and iodine substituents. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold for developing new therapeutic agents.
This compound falls under the category of pyrrolopyridines, which are known for their diverse pharmacological profiles. It is classified as a halogenated heterocyclic compound, specifically featuring both fluorine and iodine atoms, which can influence its reactivity and biological activity. The compound's chemical identifier is 1190322-38-3, and it is often synthesized for use in research settings focused on cancer and inflammatory diseases.
The synthesis of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step synthetic routes. A common approach includes the halogenation of pyrrolo[2,3-c]pyridine derivatives. Key methods include:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to optimize yield and purity. The use of inert atmospheres may be necessary to prevent unwanted side reactions during halogenation.
4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions:
These reactions are typically conducted under specific conditions tailored to maximize yields while minimizing by-products. For instance, palladium-catalyzed coupling reactions often require an inert atmosphere to prevent degradation of sensitive intermediates.
The mechanism of action of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with specific molecular targets such as kinases.
Upon binding to the active site of kinases, this compound inhibits their activity, thereby modulating signaling pathways critical for cell proliferation and survival. This inhibition can lead to reduced tumor growth and other therapeutic effects associated with cancer treatment .
Research indicates that compounds within this class exhibit potent inhibitory activity against various kinases involved in tumorigenesis. For example, studies have shown that similar pyrrolo[2,3-b]pyridine derivatives effectively inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer progression .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several notable applications in scientific research:
The unique structural features of this compound make it a valuable asset in ongoing research efforts aimed at discovering novel therapeutic agents with enhanced efficacy against various diseases.
Fluorination at the C4 position of pyrrolo[2,3-c]pyridine requires precise regiocontrol to avoid N-fluorination or ring degradation. Modern approaches leverage both classical and organometallic strategies to achieve high positional fidelity.
Modified Balz-Schiemann reactions enable the introduction of fluorine at electron-deficient pyridine sites. The process involves diazotization of 4-amino-1H-pyrrolo[2,3-c]pyridine precursors using tert-butyl nitrite in anhydrous hydrofluoric acid at –10°C, followed by thermal decomposition (40–50°C) of the isolated diazonium tetrafluoroborate intermediate. This method achieves >85% fluorination yield but requires rigorous moisture exclusion due to the compound’s air-sensitive nature [8]. Key modifications include:
Table 1: Optimized Balz-Schiemann Fluorination Parameters
Diazotization Agent | Reaction Temp (°C) | Solvent System | Fluorination Yield (%) |
---|---|---|---|
tert-Butyl nitrite | -10 to 0 | HF/Diglyme | 85–88 |
Sodium nitrite | -5 | HF/THF | 62* |
Isoamyl nitrite | -15 | HF/Diglyme | 79 |
*Lower yield due to competing hydrolysis*
Directed ortho-metalation enables regioselective C4-fluorination without protecting groups. The protocol employs n-BuLi-mediated bromine-lithium exchange at C3 of 3-bromo-pyrrolo[2,3-c]pyridine at –78°C in THF, generating a transient aryllithium species. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) installs fluorine with 93% regioselectivity at C4. Critical considerations include:
Iodination at the C3 position exploits the electron-rich pyrrole ring, with methodologies ranging from electrophilic attacks to cross-coupling.
Electrophilic iodination employs iodine or N-iodosuccinimide (NIS) activated by Lewis acids. Silver triflate (10 mol%) catalyzes C3-iodination of 4-fluoro-1H-pyrrolo[2,3-c]pyridine in DMF at 60°C, achieving 96% conversion in 2 hours. The reaction proceeds via:
Table 2: Electrophilic Iodination Catalyst Screening
Catalyst (10 mol%) | I⁺ Source | Temp (°C) | Conversion (%) | C3 Selectivity |
---|---|---|---|---|
AgOTf | NIS | 60 | 96 | >99:1 |
BF₃·OEt₂ | I₂ | 80 | 78 | 95:5 |
ZnCl₂ | NIS | 60 | 65 | 97:3 |
None | I₂ | 80 | 42 | 85:15 |
Palladium-catalyzed halogen exchange allows direct iodination of chloro/bromo precursors. Pd₂(dba)₃/XPhos catalyst systems (5 mol%) convert 3-bromo-4-fluoro-pyrrolo[2,3-c]pyridine to the iodo analog using sodium iodide in DMAc at 150°C. Key advantages include:
Scaffold remodeling from 7-azaindole precursors offers atom-efficient routes to halogenated pyrrolopyridines.
Vilsmeier-Haack formylation of 4-azaindole at C3, followed by alkali-mediated ring opening, generates 2-aminopyridine intermediates recyclized to pyrrolo[2,3-c]pyridines. Critical steps:
Solvent polarity dictates cyclization efficiency in pyrrolopyridine formation. DMF/water (4:1) maximizes yield during ring closure of iodo-fluoro intermediates by:
Table 3: Solvent Effects on Final Cyclization Yield
Solvent System | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
DMF/H₂O (4:1) | 80 | 6 | 89 | 97.5 |
DMSO | 100 | 4 | 76 | 94.2 |
NMP | 90 | 5 | 82 | 96.1 |
THF/H₂O (3:1) | 65 | 12 | 58 | 90.3 |
Catalyst screening revealed CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine (10 mol%) in DMSO enables direct C–H iodination of pyrrolo[2,3-c]pyridine precursors at 110°C, bypassing halogen exchange steps. This one-pot method achieves 84% isolated yield with 50% reduced metal waste [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: